molecular formula C19H14FN5O3S B2529379 N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide CAS No. 540762-97-8

N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide

Cat. No.: B2529379
CAS No.: 540762-97-8
M. Wt: 411.41
InChI Key: OUWQODJRILCYGJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a thiazolidine ring, and an indole group. These groups are common in many pharmaceuticals and could potentially have biological activity .

Scientific Research Applications

Synthesis and Structural Analysis

Research has focused on synthesizing derivatives similar to N-(4-fluorophenyl)-2-{(2E)-4-oxo-2-[(2Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl}acetamide and analyzing their structures. For instance, Sunder and Maleraju (2013) synthesized derivatives possessing anti-inflammatory activity, highlighting the compound's potential in medicinal chemistry (Sunder & Maleraju, 2013). Similarly, the crystal structures of related (oxothiazolidin-2-ylidene)acetamides were described by Galushchinskiy et al. (2017), providing insights into their molecular configurations (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Antimicrobial and Anti-inflammatory Applications

Several studies have investigated the antimicrobial and anti-inflammatory potentials of compounds structurally related to this compound. Baviskar, Khadabadi, and Deore (2013) synthesized a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives to determine their antimicrobial activity, indicating the structural versatility of these compounds for such applications (Baviskar, Khadabadi, & Deore, 2013). Deep et al. (2012) also synthesized derivatives with potential analgesic and anti-inflammatory activity, further showcasing the compound's relevance in developing therapeutic agents (Deep, Jain, Sharma, Phogat, & Malhotra, 2012).

Anticancer and Kinase Inhibitory Activities

The compound and its derivatives have been explored for their potential anticancer and kinase inhibitory activities. For example, Fallah-Tafti et al. (2011) synthesized N-benzyl substituted (((2-morpholinoethoxy)phenyl)thiazol-4-yl)acetamide derivatives containing thiazole instead of pyridine and evaluated them for Src kinase inhibitory activities, contributing to anticancer research (Fallah-Tafti, Foroumadi, Tiwari, Shirazi, Hangauer, Bu, Akbarzadeh, Parang, & Shafiee, 2011).

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the biological system in which it’s used. For example, some compounds with similar structures are known to inhibit certain enzymes, which could potentially have therapeutic effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s used. For example, many fluorinated compounds are relatively stable and non-reactive, but they can be hazardous if ingested or inhaled .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it’s found to have therapeutic effects, it could be further developed and optimized for use as a pharmaceutical .

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3S/c20-10-5-7-11(8-6-10)21-15(26)9-14-17(27)23-19(29-14)25-24-16-12-3-1-2-4-13(12)22-18(16)28/h1-8,14,22,28H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OARVBHLDFZJANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC(=O)C(S3)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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